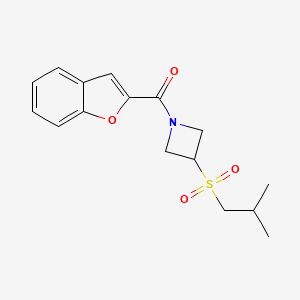

Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

作用機序

Target of Action

Benzofuran derivatives, including Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Mode of Action

Benzofuran derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells . The compound’s interaction with its targets could involve binding to specific receptors or enzymes, disrupting their normal function, and leading to the observed biological effects.

Biochemical Pathways

For instance, they may interfere with pathways involved in cell growth and proliferation, contributing to their anti-tumor effects .

Pharmacokinetics

The bioavailability of benzofuran derivatives is generally considered to be good, allowing for effective delivery to their sites of action .

Result of Action

The result of the action of this compound is likely related to its biological activities. For example, its anti-tumor activity could result in the inhibition of cancer cell growth . The specific molecular and cellular effects would depend on the compound’s targets and mode of action.

準備方法

The synthesis of benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves several steps, typically starting with the construction of the benzofuran ring. One common method is the free radical cyclization cascade, which is an efficient way to create complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which reduces side reactions and increases yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and efficiency.

化学反応の分析

Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

科学的研究の応用

Pharmaceutical Development

Overview

Benzofuran derivatives are increasingly recognized as valuable intermediates in pharmaceutical synthesis. The compound is particularly relevant for developing targeted therapies for various diseases.

Key Applications

- Anti-tumor Activity: Research indicates that benzofuran derivatives can inhibit cancer cell proliferation by interfering with biochemical pathways involved in cell growth and survival. This includes inducing apoptosis through mechanisms such as reactive oxygen species (ROS) generation and mitochondrial dysfunction.

- Antibacterial Properties: The compound has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with certain derivatives demonstrating low toxicity towards mammalian cells while maintaining high efficacy against bacterial targets.

Biochemical Research

Mechanism of Action

Benzofuran derivatives interact with cellular targets to alter signaling pathways, inhibiting specific enzymes or receptors involved in tumor progression. This results in reduced cell viability and promotes apoptosis.

Biochemical Pathways Affected

- Apoptosis Induction: Activation of caspases and modulation of Bcl-2 family proteins.

- ROS Generation: Increased levels of ROS lead to oxidative stress and subsequent cell death.

- Cell Cycle Arrest: Interference with the cell cycle machinery prevents cancer cells from dividing.

Material Science

Applications in Materials Development

The compound can be incorporated into polymer formulations to enhance properties such as flexibility and thermal stability. This is crucial for developing advanced materials used in various industrial applications.

Diagnostics

Role in Medical Testing

Benzofuran derivatives play a role in developing diagnostic agents that aid in detecting specific biomarkers in medical testing, thereby improving disease diagnosis .

Agrochemicals

Potential Applications

Research is ongoing into the use of benzofuran derivatives in creating safer and more effective agrochemicals, contributing to sustainable agricultural practices .

Case Study 1: Antitumor Efficacy

In vitro studies have demonstrated that benzofuran derivatives exhibit enhanced antiproliferative activity against various cancer cell lines. Modifications at specific positions on the benzofuran ring significantly increased their potency.

Case Study 2: Antimicrobial Activity

A series of benzofuran derivatives were synthesized and screened for antimicrobial properties against M. tuberculosis. One compound showed an IC90 value below 0.60 μM, indicating strong activity with minimal cytotoxicity.

Case Study 3: Oxidative Stress Response

Studies evaluating the impact of these compounds on oxidative stress markers revealed that they could effectively reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing antioxidant enzyme activities.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Anti-tumor | Significant inhibition | Induction of apoptosis via ROS generation |

| Antibacterial | Effective against M. tuberculosis | Low toxicity towards mammalian cells |

| Antioxidant | Reduces oxidative stress | Scavenging free radicals |

類似化合物との比較

Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone can be compared with other benzofuran derivatives, such as:

Psoralen: Known for its use in the treatment of skin diseases like psoriasis.

8-Methoxypsoralen: Used in photochemotherapy.

Angelicin: Another benzofuran derivative with therapeutic applications.

These compounds share similar core structures but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.

生物活性

Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. This compound has garnered attention due to its diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Antitumor Activity

Benzofuran derivatives have been shown to exhibit significant anti-tumor effects. Research indicates that these compounds can inhibit cancer cell proliferation by interfering with various biochemical pathways involved in cell growth and survival. For instance, studies have demonstrated that benzofuran derivatives can induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Antibacterial Properties

The antibacterial activity of benzofuran derivatives is noteworthy. They have been tested against various bacterial strains, showing promising results. For example, certain benzofuran compounds exhibited potent activity against Mycobacterium tuberculosis, with some derivatives demonstrating low toxicity towards mammalian cells while maintaining high efficacy against bacterial targets .

Antioxidant Effects

Benzofuran derivatives are also recognized for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage associated with various diseases .

Cellular Interactions

The biological activities of this compound primarily involve interactions with cellular targets that lead to alterations in signaling pathways. The compound may inhibit specific enzymes or receptors involved in tumor progression, thereby reducing cell viability and promoting apoptosis .

Biochemical Pathways

Benzofuran derivatives have been shown to affect several key biochemical pathways:

- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins.

- ROS Generation : Increased levels of ROS leading to oxidative stress and subsequent cell death.

- Cell Cycle Arrest : Interference with the cell cycle machinery, preventing cancer cells from dividing .

Case Studies

Several studies have highlighted the potential of benzofuran derivatives in therapeutic applications:

- Antitumor Efficacy : In vitro studies demonstrated that compounds similar to this compound displayed enhanced antiproliferative activity against various cancer cell lines. For example, modifications at specific positions on the benzofuran ring significantly increased their potency .

- Antimicrobial Activity : A series of benzofuran derivatives were synthesized and screened for antimicrobial properties against M. tuberculosis. One compound showed an IC90 value below 0.60 μM, indicating strong activity with minimal cytotoxicity .

- Oxidative Stress Response : The impact of these compounds on oxidative stress markers was evaluated, revealing that they could effectively reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing antioxidant enzyme activities .

Data Table

特性

IUPAC Name |

1-benzofuran-2-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-11(2)10-22(19,20)13-8-17(9-13)16(18)15-7-12-5-3-4-6-14(12)21-15/h3-7,11,13H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPZLNXIKGVRGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。